molecular formula C10H6BrF3O2 B7828500 2-Bromo-5-(trifluoromethyl)cinnamic acid

2-Bromo-5-(trifluoromethyl)cinnamic acid

Cat. No.: B7828500
M. Wt: 295.05 g/mol
InChI Key: TZQZJAMAYAOTSG-DAFODLJHSA-N
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Description

2-Bromo-5-(trifluoromethyl)cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the aromatic ring of the cinnamic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)cinnamic acid typically involves the bromination and trifluoromethylation of cinnamic acid derivatives. One common method is the bromination of 5-(trifluoromethyl)cinnamic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The double bond in the cinnamic acid structure can be reduced to form the corresponding saturated acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

    Reduction Reactions: Products include saturated acids and other reduced derivatives.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)cinnamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research explores its potential therapeutic applications, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)cinnamic acid
  • 2-Bromo-3-(trifluoromethyl)cinnamic acid
  • 2-Bromo-6-(trifluoromethyl)cinnamic acid

Comparison: 2-Bromo-5-(trifluoromethyl)cinnamic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups on the aromatic ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQZJAMAYAOTSG-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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